molecular formula C17H20FN3O4 B5092419 ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate CAS No. 4185-27-7

ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate

货号 B5092419
CAS 编号: 4185-27-7
分子量: 349.4 g/mol
InChI 键: WDQAWKGBYZRXKH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate, commonly known as EFDP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EFDP is a small molecule that belongs to the class of piperazinecarboxylate derivatives and has been shown to exhibit various biochemical and physiological effects.

作用机制

The exact mechanism of action of EFDP is not fully understood. However, it has been proposed that EFDP acts as an inhibitor of the enzyme DPP-4 by binding to its active site and preventing the cleavage of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
EFDP has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. EFDP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, EFDP has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes mellitus.

实验室实验的优点和局限性

EFDP has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and purified. EFDP is also stable under normal laboratory conditions and can be stored for long periods of time. However, EFDP has some limitations such as its low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, EFDP has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.

未来方向

There are several future directions for research on EFDP. One direction is to further investigate its potential applications in the treatment of type 2 diabetes mellitus. Another direction is to explore its potential as an anti-inflammatory and analgesic agent. Additionally, further studies are needed to elucidate the exact mechanism of action of EFDP and to determine its safety and efficacy in humans. Finally, EFDP could be modified to improve its solubility and bioavailability, which could enhance its potential as a therapeutic agent.

合成方法

EFDP can be synthesized using a multistep process that involves the coupling of 1-(4-fluorophenyl)-2,5-dioxopyrrolidine-3-carboxylic acid with ethyl piperazinecarboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere of nitrogen gas. The crude product is then purified using column chromatography to obtain pure EFDP.

科学研究应用

EFDP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities such as anti-inflammatory, analgesic, and anti-tumor properties. EFDP has also been shown to act as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in the regulation of glucose homeostasis. Therefore, EFDP has been proposed as a potential therapeutic agent for the treatment of type 2 diabetes mellitus.

属性

IUPAC Name

ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-5-3-12(18)4-6-13/h3-6,14H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQAWKGBYZRXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386295
Record name ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4185-27-7
Record name ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。